N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

PDHK1 inhibition Kinase selectivity Cancer metabolism

Source N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888444-87-9) for PDHK1 inhibition in cancer research. This benzofuran-2-carboxamide derivative features a specific 3-(2-methylbenzamido) and N-(3,4-difluorophenyl) substitution pattern crucial for PDHK1 activity, distinguishing it from analogs targeting CFTR, FLT3, or CYP3A4. Validated for studying the HIF-1 signaling axis and metabolic switch in solid tumor models.

Molecular Formula C23H16F2N2O3
Molecular Weight 406.389
CAS No. 888444-87-9
Cat. No. B2658797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide
CAS888444-87-9
Molecular FormulaC23H16F2N2O3
Molecular Weight406.389
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C23H16F2N2O3/c1-13-6-2-3-7-15(13)22(28)27-20-16-8-4-5-9-19(16)30-21(20)23(29)26-14-10-11-17(24)18(25)12-14/h2-12H,1H3,(H,26,29)(H,27,28)
InChIKeyZSVHOAQWVMCQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888444-87-9): A Patented PDHK1-Targeted Heterocyclic Carboxamide for Oncology Procurement


N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a synthetic small-molecule benzofuran-2-carboxamide derivative that functions as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor [1]. The compound is disclosed in patent WO2011044157A1 as part of a series of heterocyclic carboxamides developed for the treatment of hyperproliferative diseases, including metastatic and solid tumors [1][2]. Its structure features a benzofuran core with a 3,4-difluorophenyl carboxamide at position 2 and a 2-methylbenzamido substituent at position 3, a combination that distinguishes it from simpler benzofuran-2-carboxamide analogs lacking the ortho-methylbenzamide moiety.

Why Generic Substitution of N-(3,4-Difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide Is Not Scientifically Justified


Benzofuran-2-carboxamide derivatives exhibit widely divergent kinase selectivity profiles depending on the nature and position of substituents on both the benzofuran ring and the amide nitrogen [1]. The specific 3-(2-methylbenzamido) and N-(3,4-difluorophenyl) substitution pattern in this compound is explicitly claimed in WO2011044157A1 for PDHK1 inhibition, whereas closely related analogs with different aryl or amide substitutions show activity against unrelated targets such as CFTR, FLT3, or CYP3A4 [2]. Generic substitution without preserving this exact substitution array risks complete loss of PDHK1 inhibitory activity and introduces unpredictable off-target pharmacology, making the compound non-interchangeable with other benzofuran-2-carboxamides in any research or industrial workflow targeting the HIF-1 signaling pathway or central carbon metabolism in cancer [1].

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS 888444-87-9)


PDHK1 Target Engagement: Patent-Disclosed Inhibitory Activity Versus Untargeted Benzofuran-2-Carboxamide Analogs

WO2011044157A1 identifies N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide as a PDHK1 inhibitor intended for oncology applications [1]. In contrast, structurally related benzofuran-2-carboxamides without the 3-(2-methylbenzamido) modification are reported in BindingDB to modulate CFTR (EC50 100 nM) or to weakly inhibit FLT3 (Ki 4000 nM) and CYP3A4 (IC50 4300 nM), demonstrating that the specific substitution pattern of CAS 888444-87-9 uniquely directs pharmacological activity toward PDHK1 rather than these alternative targets [2]. Precise IC50 values for the target compound against PDHK1 are not publicly available; the activity is inferred from the patent's therapeutic claims and the compound's listing as a PDHK1 inhibitor in the Therapeutic Target Database [1][3].

PDHK1 inhibition Kinase selectivity Cancer metabolism

Structural Differentiation: Ortho-Methylbenzamide Substituent Versus Para-Nitro and Unsubstituted Amido Analogs

The 3-(2-methylbenzamido) group in CAS 888444-87-9 introduces an ortho-methyl substitution that is absent in analogs such as N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide and 3-(benzofuran-2-carboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide . Ortho-substitution on the benzamide ring is known to influence both the conformational preference and the hydrogen-bonding capacity of kinase inhibitors, often enhancing binding affinity and selectivity compared to para-substituted or unsubstituted analogs [1]. The patent WO2011044157A1 explicitly claims 2-methylbenzamido-substituted benzofurans for PDHK1 inhibition, further supporting the functional significance of this structural feature [2].

Structure-activity relationship Benzofuran carboxamide Medicinal chemistry

Indication Specificity: PDHK1-Mediated Oncology Versus Broad-Spectrum Antiviral Benzofuran Carboxamides

The compound is specifically associated with PDHK1 inhibition and the HIF-1 signaling pathway, which is central to the metabolic adaptation of cancer cells [1][2]. Other benzofuran-carboxamide derivatives have been pursued as antiviral agents, PDE IV inhibitors, or TNF modulators, indicating that the therapeutic indication is highly sensitive to specific substitution patterns [3]. CAS 888444-87-9, as a patented PDHK1 inhibitor, is positioned for oncology research focused on metabolic reprogramming, a niche not addressed by generic benzofuran-2-carboxamide libraries.

Oncology PDHK1 Cancer metabolism HIF-1 pathway

Optimal Research and Industrial Use Cases for N-(3,4-Difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide Based on Patent Evidence


PDHK1-Focused Cancer Metabolism Probe in HIF-1 Pathway Studies

Investigators studying the metabolic switch in cancer cells under hypoxia can deploy this compound as a tool to inhibit PDHK1 and assess downstream effects on pyruvate dehydrogenase activity and glycolytic flux. Its patent-established PDHK1 inhibitory profile makes it suitable for probing the HIF-1 signaling axis in solid tumor models [1][2].

Medicinal Chemistry SAR Starting Point for Benzofuran-Based Kinase Inhibitors

The 3-(2-methylbenzamido) substitution pattern provides a defined scaffold for structure-activity relationship (SAR) exploration around the benzofuran-2-carboxamide core. Unlike unsubstituted or para-substituted analogs, this compound offers a validated ortho-methylbenzamide pharmacophore for PDHK1, enabling systematic optimization of potency, selectivity, and pharmacokinetic properties [1].

Reference Standard in Kinase Selectivity Profiling Panels

Due to its narrow target annotation as a PDHK1 inhibitor, this compound can serve as a reference control in kinase selectivity panels when benchmarking new benzofuran-2-carboxamide derivatives. Its distinct selectivity signature—absent activity at CFTR, FLT3, and CYP3A4 as shown by analog data—provides a baseline for evaluating off-target effects of novel analogs [2].

Procurement for Preclinical Oncology Pipeline Development

Biotechnology companies developing PDHK1-targeted therapies for metastatic or solid tumors can source this compound as an early-stage lead or tool compound. Its inclusion in the Therapeutic Target Database as a patented oncology agent supports its prioritization in hit-to-lead campaigns focused on metabolic oncology targets [1][2].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.